Product packaging for Benzyl[1-(furan-2-yl)ethyl]amine(Cat. No.:CAS No. 143063-65-4)

Benzyl[1-(furan-2-yl)ethyl]amine

Cat. No.: B458998
CAS No.: 143063-65-4
M. Wt: 201.26g/mol
InChI Key: MVUROKMDHJEIHM-UHFFFAOYSA-N
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Description

Benzyl[1-(furan-2-yl)ethyl]amine is a useful research compound. Its molecular formula is C13H15NO and its molecular weight is 201.26g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15NO B458998 Benzyl[1-(furan-2-yl)ethyl]amine CAS No. 143063-65-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-1-(furan-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-11(13-8-5-9-15-13)14-10-12-6-3-2-4-7-12/h2-9,11,14H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUROKMDHJEIHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CO1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization of Furan Containing Amines in Organic Synthesis and Medicinal Chemistry Research

Furan-containing amines are a significant class of heterocyclic compounds that have garnered considerable attention in the scientific community. ijabbr.com The furan (B31954) moiety, a five-membered aromatic ring containing an oxygen atom, is a common motif in a multitude of biologically active molecules. ijabbr.comontosight.ai Its presence can influence the pharmacological profile of a compound, making furan derivatives a subject of extensive research for applications ranging from antibacterial and antifungal to anti-inflammatory and anticancer agents. ijabbr.com

In organic synthesis, furan-based compounds, often derived from renewable biomass sources like furfural (B47365), serve as versatile platform molecules. ijabbr.com The conversion of these bio-based materials into valuable amines is a key area of green chemistry, aiming to develop sustainable synthetic routes to important chemical intermediates. ijabbr.com The synthesis of furan-based amines often involves reductive amination of furan aldehydes and ketones, a process that is continually being optimized through the development of new catalytic systems.

The utility of furan-containing amines extends significantly into medicinal chemistry. They are recognized as important precursors for a wide array of pharmaceutical compounds. ijabbr.com For instance, derivatives of furan have been investigated for their potential in treating a variety of diseases, underscoring the therapeutic potential embedded within this structural class. ijabbr.com The exploration of novel furan-based amine scaffolds continues to be a promising avenue for the discovery of new drugs with improved efficacy and novel mechanisms of action.

Academic Significance of Benzyl 1 Furan 2 Yl Ethyl Amine Within the Chemical Literature

While the broader class of furan-containing amines is well-documented, the specific compound Benzyl[1-(furan-2-yl)ethyl]amine (CAS No. 143063-65-4) is not extensively profiled in academic research literature. biosynth.comsigmaaldrich.combldpharm.com Its significance is therefore largely extrapolated from the established importance of its constituent structural motifs—the furan (B31954) ring, the ethylamine (B1201723) backbone, and the benzyl (B1604629) group—in medicinal chemistry and organic synthesis.

The compound is commercially available from several chemical suppliers, indicating its potential use as a building block in the synthesis of more complex molecules. biosynth.comfluorochem.co.uk Its structural precursor, N-benzyl-1-(furan-2-yl)methanamine, has been synthesized and utilized in the preparation of related amide compounds, suggesting a viable synthetic pathway. scielo.br A study on the conformational analysis of N-benzyl-N-(furan-2-yl-methyl)acetamide, derived from this precursor, highlights the interest in the stereochemical and electronic properties of such molecules. scielo.br

The academic significance of this compound can be viewed through the lens of its potential as a novel scaffold for drug discovery. The combination of a furan ring, known for its diverse biological activities, with a chiral ethylamine linker and a benzyl group, offers a three-dimensional structure with multiple points for functionalization. This makes it an interesting candidate for library synthesis and screening against various biological targets. Research into structurally related compounds, such as those with anti-inflammatory, antimicrobial, and anticancer activities, suggests that this compound could serve as a starting point for the development of new therapeutic agents. ontosight.ai

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 143063-65-4 sigmaaldrich.com
Molecular Formula C13H15NO bldpharm.com
Molecular Weight 201.27 g/mol sigmaaldrich.com
Purity 95% fluorochem.co.uk

This data is based on information from chemical suppliers and may not have been independently verified by academic research.

Overview of Contemporary Research Trajectories for Novel Amine Scaffolds

Advanced Synthetic Routes to this compound

The synthesis of the target secondary amine, this compound, can be achieved through several advanced organic synthesis methodologies. These routes focus on efficiency, selectivity, and the strategic construction of the core molecular framework.

Reductive Amination Strategies for this compound Synthesis

Reductive amination is a cornerstone method for the synthesis of amines and represents a highly effective and direct approach to this compound. This reaction proceeds in two main steps: the initial formation of an imine or enamine intermediate from the condensation of a carbonyl compound and an amine, followed by the reduction of this intermediate to the target amine. acs.org

For the synthesis of this compound, the primary precursors are 1-(furan-2-yl)ethanone and benzylamine (B48309). The reaction involves the nucleophilic attack of the benzylamine nitrogen on the carbonyl carbon of 1-(furan-2-yl)ethanone, forming a hemiaminal intermediate. Subsequent dehydration yields the corresponding N-[1-(furan-2-yl)ethylidene]-1-phenylmethanamine (an imine). This imine is then reduced in situ to the final product.

A variety of reducing agents can be employed for this transformation, each offering different levels of reactivity and selectivity. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (STAB), and catalytic hydrogenation. For instance, a related synthesis of 2-(N-benzyl-N-methylamino)-1-(2-furyl)ethanol utilizes sodium borohydride to reduce an intermediate, highlighting its utility in similar systems. prepchem.com Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) under a hydrogen atmosphere is another robust method. google.com

The selection of the solvent and catalyst is crucial for optimizing the reaction yield and minimizing side reactions. Protic solvents like methanol (B129727) or ethanol (B145695) are often used. The conditions can be tailored to favor the formation of the amine, as demonstrated in various N-alkylation and benzylation procedures. organic-chemistry.orgnih.gov

Table 1: Proposed Conditions for Reductive Amination Synthesis

Starting Material 1 Starting Material 2 Reducing Agent Catalyst (if applicable) Solvent Proposed Outcome
1-(furan-2-yl)ethanone Benzylamine Sodium Borohydride (NaBH₄) - Methanol This compound
1-(furan-2-yl)ethanone Benzylamine H₂ Platinum on Carbon (Pt/C) Ethanol This compound
1-(furan-2-yl)ethanone Benzylamine Sodium Triacetoxyborohydride Acetic Acid Dichloroethane This compound

Stereoselective Approaches in the Synthesis of this compound

The structure of this compound contains a chiral center at the ethylamine (B1201723) backbone. Consequently, stereoselective synthesis is a critical consideration for producing enantiomerically pure forms of the compound. A common strategy involves the use of a chiral auxiliary.

A potential stereoselective route can be adapted from methodologies used for synthesizing similar chiral amines. google.com This approach would involve the reaction of 1-(furan-2-yl)ethanone with a chiral amine, such as (R)-α-methylbenzylamine, to form a chiral imine. The diastereoselective reduction of this imine would then establish the desired stereochemistry at the new chiral center. The chiral auxiliary can be subsequently removed, often via hydrogenolysis, and the resulting primary amine can be benzylated to yield the final product.

The key step is the diastereoselective reduction. The facial selectivity of the hydride attack on the imine is directed by the existing stereocenter of the chiral auxiliary.

Table 2: Proposed Stereoselective Synthesis Pathway

Step Reactant 1 Reactant 2 Reagent/Catalyst Product Rationale
1 1-(furan-2-yl)ethanone (R)-α-methylbenzylamine TiCl₄, Et₃N Chiral Imine Formation of diastereomeric imine mixture.
2 Chiral Imine NaBH₄ - Diastereomeric Amines Diastereoselective reduction of the C=N bond.
3 Diastereomeric Amines H₂, Pd/C - (R)- or (S)-1-(furan-2-yl)ethanamine Removal of the chiral auxiliary.
4 Chiral Primary Amine Benzaldehyde (B42025), H₂, Pd/C - (R)- or (S)-Benzyl[1-(furan-2-yl)ethyl]amine Reductive amination to install the benzyl (B1604629) group.

Multicomponent Reactions for the Construction of the this compound Core

Multicomponent reactions (MCRs) offer an efficient strategy for synthesizing complex molecules in a single step from three or more starting materials, thereby increasing atom economy and reducing waste. beilstein-journals.org While a specific MCR for this compound is not prominently described, its structure lends itself to a hypothetical design based on well-established MCRs, such as the Ugi reaction. nih.govacs.org

A plausible four-component Ugi-type reaction could theoretically construct a precursor to the target molecule. The starting materials would be 1-(furan-2-yl)ethanone, benzylamine, an isocyanide (e.g., tert-butyl isocyanide), and a carboxylic acid. The reaction would proceed through the formation of an imine from the ketone and amine, which is then attacked by the isocyanide and the carboxylate anion to form an α-acylamino amide intermediate. Subsequent hydrolysis of the amide and decarboxylation would be required to arrive at the final amine structure.

The classical Strecker reaction, another MCR, involves an aldehyde or ketone, an amine, and a cyanide source to produce α-aminonitriles, which can be further converted to the desired amine. nih.gov

Table 3: Hypothetical Multicomponent Reaction Starting Materials

Reaction Type Component 1 Component 2 Component 3 Component 4 Potential Intermediate
Ugi-type 1-(furan-2-yl)ethanone Benzylamine Isocyanide Carboxylic Acid α-Acylamino amide precursor
Strecker 1-(furan-2-yl)ethanone Benzylamine Cyanide source (e.g., KCN) - α-Aminonitrile precursor

Mechanistic Studies of this compound Formation Reactions

Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving the efficiency of the synthesis.

Kinetic Investigations of Catalytic Amination Processes

Kinetic studies of the catalytic reductive amination of 1-(furan-2-yl)ethanone with benzylamine would provide valuable insights into the reaction mechanism. Such investigations typically involve monitoring the concentrations of reactants, intermediates, and products over time under various conditions (e.g., temperature, pressure, catalyst loading).

Transition State Analysis in this compound Synthesis

Transition state analysis, often performed using computational chemistry methods like Density Functional Theory (DFT), can elucidate the stereochemical outcome of the reaction. In the context of the stereoselective synthesis of this compound, analyzing the transition states of the hydride attack on the chiral imine intermediate is of particular interest.

Computational modeling can be used to calculate the energies of the different possible transition state structures. The preferred pathway will be the one with the lowest energy transition state. This analysis can explain the observed diastereoselectivity and guide the selection of chiral auxiliaries and reaction conditions to enhance it. The mechanism of similar multicomponent reactions has been investigated through these methods, providing a framework for how such an analysis would be conducted. rsc.org For example, the attack of a nucleophile on an imine can occur from two different faces, leading to two different diastereomers. The steric and electronic properties of the substituents on the imine will influence the relative energies of these two transition states.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis of this compound

High-resolution NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure and dynamic behavior of molecules in solution. For this compound and its derivatives, NMR studies have provided significant insights into its conformational preferences.

Two-Dimensional NMR Techniques for Structure Elucidation

Two-dimensional (2D) NMR techniques are instrumental in assigning the complex proton (¹H) and carbon-¹³ (¹³C) NMR spectra of this compound and its derivatives. scielo.br Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivity between atoms within the molecule. scielo.brlibretexts.org

For instance, in a related compound, N-benzyl-N-(furan-2-ylmethyl)acetamide, 2D NMR spectra, including HSQC-DEPT and HMBC-DEPT, were crucial in demonstrating a hindered cis(E)-trans(Z) rotational equilibrium in solution. scielo.brresearchgate.net The HMBC-DEPT analysis revealed long-range couplings up to four bonds, which helped in confirming the presence of both Z and E conformations. scielo.br These techniques allow for the unambiguous assignment of protons and carbons in the furan ring, the ethylamine backbone, and the benzyl group, providing a complete picture of the molecule's covalent framework. scielo.brugm.ac.id

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a this compound derivative.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Furan H36.31 (d, J=3.1 Hz)-
Furan H46.36 (dd, J=3.1, 1.5 Hz)-
Furan H57.42 (d, J=1.5 Hz)-
Benzyl CH₂3.8 (s), 3.9 (s)43.6, 51.2
Benzyl Phenyl7.29-7.37 (m)127.7, 128.6, 128.8, 136.6
Furan C2-150.7
Furan C3-108.9
Furan C4-110.4
Furan C5-142.5

Data is for N-Benzyl-1-(2-furanyl)methaminium acetate (B1210297), a related compound. scielo.br

Dynamic NMR Studies of Rotational Barriers in this compound

Dynamic NMR (DNMR) spectroscopy is employed to study the rates of conformational exchange processes. In the case of related amide derivatives of this compound, the presence of rotamers (rotational isomers) at room temperature is evident from the duplication of signals in the ¹H and ¹³C NMR spectra. scielo.brresearchgate.net This indicates a hindered rotation around the amide C-N bond.

The study of a related acetamide (B32628) derivative using ¹H and ¹³C NMR revealed the presence of a hindered cis(E)-trans(Z) rotational equilibrium. scielo.brresearchgate.net Density Functional Theory (DFT) calculations complemented the experimental data, predicting multiple stable conformations and helping to establish the interconversion dynamics among them. scielo.brresearchgate.net The experimental chemical shifts were found to be similar to the calculated values for the most abundant conformers. scielo.brresearchgate.net

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis in this compound

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

For a derivative, N-benzyl-N-(furan-2-ylmethyl)acetamide, the Fourier Transform Infrared (FTIR) spectrum shows characteristic absorption bands. scielo.br Key vibrational frequencies confirm the presence of the expected functional groups, such as C=O, C=C (from both furan and phenyl rings), and C-O stretches. scielo.br Similarly, the FTIR spectrum of N-Benzyl-1-(2-furanyl)methaminium acetate, a salt of a related amine, displays distinct peaks corresponding to the C-H stretches of the furan and phenyl rings, N-H bending, and C-N stretching. scielo.br

Table 2: Key IR Absorption Frequencies for a this compound Derivative.

Functional Group Vibrational Mode Frequency (cm⁻¹)
Furan C-HStretch3118
Phenyl C-HStretch3030
Aliphatic C-HStretch2920, 2821
Amine N-HBend1450
Phenyl C=CStretch1498
C-NStretch1147

Data is for N-Benzyl-1-(2-furanyl)methaminium acetate. scielo.br

Mass Spectrometry (MS) for Fragmentation Pathway Analysis of this compound

Mass spectrometry is a destructive analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. libretexts.org

In the mass spectrum of a related compound, N-benzyl-N-(furan-2-ylmethyl)acetamide, the molecular ion was detected, confirming its molecular formula. scielo.br The fragmentation pattern is dominated by the rupture of the C-N bonds. scielo.br The most abundant fragment ion often corresponds to the more stable carbocation that can be formed. libretexts.orgmiamioh.edu For instance, the base peak in the spectrum of the acetamide derivative corresponds to the furfurylamine (B118560) moiety with a deprotonated nitrogen atom. scielo.br Other significant fragments observed contain either the furan or the phenyl ring, providing clear evidence for the compound's structure. scielo.br

Table 3: Major Mass Spectrometry Fragments for a this compound Derivative.

m/z Relative Intensity (%) Proposed Fragment
229.13.6[M]⁺ (C₁₄H₁₅O₂N)
14816[C₉H₁₀NO]⁺
13843[C₇H₈NO₂]⁺
10637[C₇H₈N]⁺
96100[C₅H₆NO]⁺
9130[C₇H₇]⁺
8120[C₅H₅O]⁺

Data is for N-benzyl-N-(furan-2-ylmethyl)acetamide. scielo.br

X-ray Crystallography for Solid-State Structural Determination of this compound and its Salts

For example, the crystal structure of N-Benzyl-1-(2-furanyl)methaminium acetate has been determined, revealing it to be an opaque yellowish solid. scielo.br The crystal structure of a more complex derivative, (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline, was solved and showed that the N-containing six-membered ring adopts a distorted half-chair conformation. researchgate.net Such studies provide invaluable data on bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.net

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment of Enantiopure this compound

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules. frontiersin.orgresearchgate.net this compound possesses a stereocenter at the carbon atom attached to the furan ring, the benzylamine group, and the methyl group, and therefore can exist as a pair of enantiomers.

The stereochemical assignment of enantiopure this compound would involve measuring its CD and/or ORD spectrum and comparing it to the spectra of known standards or to theoretical spectra calculated using computational methods like Time-Dependent Density Functional Theory (TD-DFT). frontiersin.orgresearchgate.net Chiroptical assays have been developed for the determination of the absolute configuration and enantiomeric excess of chiral amines. researchgate.net These methods often involve the formation of a derivative that exhibits a strong CD signal. researchgate.net

Computational Chemistry and Theoretical Studies of Benzyl 1 Furan 2 Yl Ethyl Amine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions of Benzyl[1-(furan-2-yl)ethyl]amine

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide a static, time-independent view of molecular structure and energetics.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecules. researchgate.net It is frequently used to determine optimized ground state geometries, vibrational frequencies, and the energies of various molecular conformations. For a molecule like this compound, DFT calculations could predict key structural parameters such as bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.

Studies on related furan-amine derivatives have successfully used DFT to identify stable conformers and calculate thermodynamic properties. researchgate.net Similarly, research on benzylamine (B48309) derivatives has employed DFT to explore reaction mechanisms and energetics. nih.gov For this compound, DFT would be instrumental in understanding the rotational barriers around the single bonds and the relative stability of different conformers. The calculated HOMO and LUMO energies would also provide insight into the molecule's electronic reactivity and charge transfer possibilities. mdpi.com

Table 1: Illustrative Geometric Parameters for this compound Obtainable via DFT This table represents the type of data that would be generated from a DFT geometry optimization. The values are placeholders.

ParameterBond/AnglePredicted Value
Bond LengthC(ethyl)-N~1.47 Å
Bond LengthN-C(benzyl)~1.45 Å
Bond LengthC(furan)-C(ethyl)~1.51 Å
Bond AngleC(ethyl)-N-C(benzyl)~112°
Dihedral AngleFuran (B31954) Ring - Ethyl ChainVariable

Ab initio methods, which are based on first principles without empirical parameters, are crucial for studying excited state properties. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide highly accurate results for electronic transitions.

For this compound, these calculations could predict UV-Vis absorption spectra by determining the energies of electronic transitions from the ground state to various excited states. This information is vital for understanding the molecule's photophysical properties. Time-dependent DFT (TD-DFT) is another common approach used to calculate electronic properties like excitation energies and oscillator strengths from which UV-Visible spectra can be simulated. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions of this compound

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into conformational flexibility and interactions with the environment. mdpi.com For a flexible molecule like this compound, MD simulations would be invaluable for exploring its conformational landscape in different solvents.

By simulating the molecule's movement over nanoseconds or longer, researchers can identify the most populated conformations and the pathways for transitioning between them. MD simulations on other flexible benzylamine and benzamide (B126) derivatives have been used to assess the stability of ligand-protein complexes and understand how solvent molecules influence molecular shape through interactions like hydrogen bonding. mdpi.comresearchgate.net Such a study on this compound would reveal how the benzyl (B1604629) and furan rings orient themselves in solution and how water or other solvent molecules interact with the amine and furan oxygen atoms.

Prediction of Reaction Mechanisms and Transition States using Computational Tools for this compound Synthesis

Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying transition states, and calculating activation energies. For the synthesis of this compound, which could potentially be formed through reductive amination of a furan-based ketone with benzylamine, computational methods can map out the entire reaction pathway.

DFT calculations have been used to explore the mechanisms of similar reactions, such as the hydrodeoxygenation of furfural (B47365) and the cycloaddition reactions of furans. acs.orgresearchgate.net These studies determine the energy barriers for each step, helping to identify the rate-determining step and predict the most favorable reaction conditions. acs.org For the synthesis of the target molecule, computational analysis could compare different catalytic pathways or reaction conditions to predict the most efficient synthetic route.

In Silico Screening and Ligand-Based Design for this compound Analogues

In silico screening and ligand-based design are essential components of modern drug discovery. nih.gov If this compound were identified as a hit compound for a biological target, these computational techniques would be used to design and evaluate analogues with improved properties.

Ligand-based approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, could be used to build a model that predicts the biological activity of new derivatives based on their chemical features. This allows for the virtual screening of large libraries of compounds to prioritize which analogues to synthesize and test. nih.gov Studies on benzylamine and furan-based compounds have successfully used in silico methods, including molecular docking and SAR analysis, to identify more potent and selective inhibitors for various biological targets. nih.govresearchgate.netmdpi.com

Table 2: Example of a Virtual Screening Workflow for Analogues

StepDescriptionComputational Tools
1. Library GenerationCreate a virtual library of this compound analogues by modifying substituents on the furan and benzyl rings.Chemical drawing software, library enumeration tools.
2. Property CalculationCalculate key physicochemical properties (e.g., LogP, molecular weight, polar surface area) for all analogues.ADMET prediction software.
3. DockingDock the library of analogues into the active site of a target protein to predict binding affinity and pose.AutoDock, Glide, GOLD.
4. Scoring & RankingScore and rank the analogues based on predicted binding energy and interactions with key residues.Docking software scoring functions.
5. SelectionSelect a subset of top-ranking, synthetically feasible compounds for laboratory synthesis and testing.Manual inspection, filtering tools.

Electrostatic Potential Surface Analysis and Charge Distribution Studies of this compound

Molecular Electrostatic Potential (MEP) analysis is a critical tool for understanding a molecule's charge distribution and predicting its reactive behavior. mdpi.com The MEP map visualizes the electrostatic potential on the electron density surface, where red regions indicate negative potential (electron-rich, attractive to electrophiles) and blue regions indicate positive potential (electron-poor, attractive to nucleophiles). mdpi.com

For this compound, an MEP analysis would likely show regions of negative potential around the nitrogen atom of the amine and the oxygen atom of the furan ring, identifying them as likely sites for hydrogen bonding or electrophilic attack. mdpi.comscirp.org The aromatic rings would exhibit negative potential above and below the plane, characteristic of π-systems. mdpi.com Such analyses have been widely used to understand intermolecular interactions and reactivity in furan, thiophene, and various amine-containing compounds. scirp.orgresearchgate.net This information is crucial for predicting how the molecule will interact with biological targets or other reagents.

Chemical Reactivity and Transformation Studies of Benzyl 1 Furan 2 Yl Ethyl Amine

Investigation of N-Alkylation and N-Acylation Reactions of Benzyl[1-(furan-2-yl)ethyl]amine

The secondary amine functionality in this compound serves as a key site for nucleophilic reactions, particularly N-alkylation and N-acylation, to form tertiary amines and amides, respectively.

N-Alkylation: The nitrogen atom's lone pair of electrons allows it to act as a nucleophile, attacking alkyl halides or other electrophilic carbon sources. This reaction typically proceeds via an SN2 mechanism and is often carried out in the presence of a base to neutralize the resulting hydrohalic acid, preventing the protonation of the starting amine. The choice of solvent and base is crucial for optimizing reaction yields. For instance, reactions are commonly performed in polar aprotic solvents like dimethylformamide (DMF) with bases such as potassium carbonate. Catalytic methods, such as using transition metal complexes, can also facilitate the N-alkylation of amines with alcohols through a "borrowing hydrogen" or hydrogen autotransfer mechanism. rsc.orgresearchgate.net This approach is considered a green chemical process as it produces water as the only byproduct.

N-Acylation: This is a fundamental transformation for converting amines to amides. The reaction involves treating the amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640). researchgate.net These reactions are generally rapid and high-yielding. Research on the closely related compound, N-benzyl-1-(furan-2-yl)methanamine, has demonstrated the efficiency of N-acylation. researchgate.netscielo.br Various acylating agents can be employed, often leading to excellent yields under mild conditions. For example, the reaction with acetic anhydride can proceed to completion in minutes at room temperature. scielo.br The resulting amide, N-benzyl-N-[1-(furan-2-yl)ethyl]acetamide, would exhibit hindered rotation around the amide C-N bond, leading to the presence of cis(E) and trans(Z) rotamers in solution. researchgate.netscielo.br

Table 1: N-Acylation Methodologies for Secondary Amines (Based on N-benzyl-1-(furan-2-yl)methanamine)

Acylating AgentMethodologyConditionsYield (%)Reference
Acetic AnhydrideDirect reaction with amineRoom Temperature, 10 min97 scielo.br
Acetyl ChlorideReaction in solvent with baseCH₂Cl₂, Triethylamine (B128534)High researchgate.net
Furan-2-carbonyl chlorideReaction in solvent with baseDichloromethane (B109758), TrimethylamineHigh mdpi.com

Aromatic Substitution Reactions on the Furan (B31954) and Benzyl (B1604629) Moieties of this compound

Both the furan and benzyl rings in the molecule are susceptible to electrophilic aromatic substitution, although their reactivity and regioselectivity differ significantly.

Furan Moiety: The furan ring is a π-excessive heterocycle, making it highly activated towards electrophilic attack, significantly more so than benzene (B151609). derpharmachemica.comijabbr.com Electrophilic substitution, such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation, occurs with exceptional ease, often requiring milder conditions than those used for benzene. ijabbr.comresearchgate.net The oxygen atom directs incoming electrophiles primarily to the C5 (α') position, which is adjacent to the heteroatom but on the opposite side of the existing substituent. The electron-donating nature of the alkyl substituent at the C2 position further enhances this reactivity.

Benzyl Moiety: The benzyl group is a standard benzene ring. The directing influence of the large alkylamine substituent attached to the aromatic ring needs to be considered. The alkyl group is an activating, ortho-, para-director for electrophilic aromatic substitution. Therefore, reactions like nitration or halogenation on the benzyl ring would be expected to yield a mixture of ortho- and para-substituted products, with the para-product often predominating due to reduced steric hindrance.

Cycloaddition Reactions Involving the Furan Ring of this compound

The furan ring can function as a conjugated diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. derpharmachemica.comresearchgate.net This reaction provides a powerful method for constructing six-membered rings, specifically the 7-oxabicyclo[2.2.1]heptene framework. researchgate.net

The reactivity of furan as a diene is influenced by its aromatic character, which leads to a tendency for the cycloaddition to be reversible (retro-Diels-Alder reaction). nih.gov The nature of the substituent on the furan ring plays a critical role; electron-donating groups generally enhance reactivity, while electron-withdrawing groups decrease it. nih.gov In the case of this compound, the C2-alkyl substituent is electron-donating, which should facilitate the cycloaddition. The reaction is typically carried out with electron-deficient alkenes (dienophiles). The stereoselectivity of the reaction often favors the formation of the endo isomer, although this can be influenced by reaction conditions such as temperature and the use of Lewis acid catalysts. derpharmachemica.comnih.gov

Table 2: General Reactivity in Diels-Alder Reactions of Furans

FeatureDescriptionReference
Role of FuranActs as a 4π electron diene researchgate.net
Common DienophilesElectron-deficient alkenes (e.g., maleic anhydride, acrylates) nih.gov
ReversibilityReaction is often reversible (retro-Diels-Alder) nih.gov
Substituent EffectElectron-donating groups on furan increase reactivity nih.gov
StereoselectivityOften favors the endo adduct, but can be variable derpharmachemica.com

Heterocyclic Ring Opening and Rearrangement Reactions of this compound

The structural components of this compound allow for potential ring-opening and rearrangement reactions under specific conditions.

Heterocyclic Ring Opening: The furan ring, despite its aromaticity, can undergo ring-opening reactions, particularly in acidic environments or in the presence of strong nucleophiles. vulcanchem.com For example, treatment with acid can lead to the formation of 1,4-dicarbonyl compounds. researchgate.net This reactivity stems from the protonation of the furan oxygen, which disrupts the aromatic system and makes the ring susceptible to nucleophilic attack.

Rearrangement Reactions: Rearrangement reactions involving amines are well-documented in organic synthesis. researchgate.net For instance, the Stevens rearrangement, a base-catalyzed migration of an alkyl group from a quaternary ammonium (B1175870) salt to an adjacent carbanion, could be a potential pathway if the nitrogen were quaternized with an appropriate group. researchgate.net Another possibility is the vulcanchem.com-Wittig rearrangement, which involves the rearrangement of ethers. acs.org While the furan is a cyclic ether, its aromaticity makes a direct Wittig rearrangement less likely under standard conditions. However, transformation of the furan ring, for example through cycloaddition or reduction, could generate a tetrahydrofuran (B95107) derivative more amenable to such rearrangements. bris.ac.uk

Oxidation and Reduction Chemistry of this compound

The molecule contains several sites that can undergo oxidation or reduction.

Oxidation:

Furan Ring: The electron-rich furan ring is susceptible to oxidation. Selective oxidizing agents like manganese dioxide (MnO₂) can oxidize the furan ring to a γ-lactone without affecting other parts of the molecule.

Secondary Amine: The secondary amine can be oxidized to various products. Aerobic oxidation, often catalyzed by metal complexes, can convert secondary amines to imines. rsc.org For example, the oxidation of benzylamine (B48309) derivatives can yield the corresponding benzaldehyde (B42025) and other products. dergipark.org.tr

Benzyl C-H bonds: Strong oxidizing agents could potentially oxidize the benzylic C-H bonds, although this typically requires harsh conditions.

Reduction:

Aromatic Rings: Both the furan and benzyl rings can be reduced via catalytic hydrogenation. This reaction typically requires a metal catalyst such as palladium on carbon (Pd/C), platinum, or nickel, and a source of hydrogen gas (H₂). Hydrogenation of the furan ring yields a tetrahydrofuran ring. Complete reduction of the benzyl group would produce a cyclohexylmethyl group, though this usually requires more forcing conditions than the furan ring reduction.

C-N Bond Cleavage: Under certain catalytic hydrogenation conditions (hydrogenolysis), the C-N bonds, particularly the benzylic C-N bond, can be cleaved. This would result in the formation of toluene (B28343) and 1-(furan-2-yl)ethanamine.

Design and Synthesis of Analogues and Derivatives of Benzyl 1 Furan 2 Yl Ethyl Amine

Rational Design Principles for Modifying the Benzyl[1-(furan-2-yl)ethyl]amine Scaffold

The rational design of analogues of this compound is rooted in established medicinal chemistry principles, primarily focused on structure-activity relationship (SAR) studies. The goal is to modulate properties such as potency, selectivity, and pharmacokinetic profiles by making targeted structural changes. Key strategies involve modifying the three main components of the scaffold: the benzyl (B1604629) ring, the furan (B31954) ring, and the ethylamine (B1201723) linker.

Structure-Activity Relationship (SAR) Insights from Related Scaffolds: While direct SAR studies on this compound are not extensively published, principles can be extrapolated from research on similar structures containing furan, benzyl, and amine moieties. For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, modifications on a heteroaromatic ring, including furan, were shown to yield compounds with good potency as USP1/UAF1 deubiquitinase inhibitors acs.org. Similarly, studies on 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1) have demonstrated that the benzyl and furan rings are critical for its biological activity. researchgate.net Conversion of the 1-benzyl group to hydrogen, for example, significantly reduced the compound's antiplatelet activity, highlighting the importance of the aromatic ring at this position.

Key Modification Strategies:

Benzyl Ring Substitution: Introducing electron-donating or electron-withdrawing groups onto the phenyl ring can alter the electronic properties and lipophilicity of the entire molecule. This can influence binding interactions with biological targets. For example, in benzofuran (B130515) derivatives, adding methoxy (B1213986) groups to the benzene (B151609) ring was found to significantly impact cytotoxic activity against cancer cell lines. nih.gov

Furan Ring Modification: The furan ring can be substituted at its open positions (3, 4, and 5). Such substitutions can introduce new functional groups for hydrogen bonding or steric bulk to probe the topology of a target's binding site. A common strategy is also the bioisosteric replacement of the furan ring with other five- or six-membered heterocycles (e.g., thiophene, thiazole (B1198619), pyridine) to improve metabolic stability or binding affinity. researchgate.netnih.gov

N-Substitution: The secondary amine is a prime site for modification. Alkylation or acylation can introduce a wide variety of functional groups, altering polarity, size, and hydrogen bonding capacity. This approach is frequently used to enhance solubility and bioavailability. nih.gov

Stereochemistry: The ethyl linker contains a chiral center. The absolute configuration (R or S) at this center is often crucial for biological activity, as enantiomers can have different affinities for chiral biological targets like enzymes and receptors.

The following table summarizes rational design principles based on related compounds.

Modification SiteRationalePotential Effect
Benzyl Ring Modulate electronics and lipophilicity; probe steric limits of binding pocket.Altered potency and selectivity.
Furan Ring Introduce new interaction points (H-bond donors/acceptors); improve metabolic stability.Enhanced binding affinity and improved pharmacokinetic profile.
Amine Nitrogen Alter polarity, size, and hydrogen bonding capacity.Modified solubility and bioavailability.
Chiral Center Optimize stereochemical fit with the biological target.Increased potency and selectivity of one enantiomer over the other.

Synthesis of N-Substituted this compound Derivatives

The secondary amine of this compound is a versatile handle for introducing a wide range of substituents. Standard organic synthesis methods can be employed to prepare N-substituted derivatives, such as N-alkylation and N-acylation.

N-Alkylation: N-alkylation can be achieved by reacting this compound with an appropriate alkyl halide (e.g., R-Br, R-I) in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) to neutralize the acid generated during the reaction.

N-Acylation: N-acylation is readily accomplished by treating this compound with an acyl chloride or acid anhydride (B1165640). The reaction is typically performed in an inert solvent with a base such as triethylamine or pyridine (B92270) to scavenge the HCl byproduct. researchgate.net This method allows for the introduction of amide functionalities. For instance, reacting the parent amine with various benzoyl chlorides would yield a library of N-benzoyl derivatives.

A general procedure for the preparation of N-acyl derivatives involves slowly adding an acyl chloride solution to a mixture of the amine and triethylamine in a solvent like dichloromethane (B109758) (CH₂Cl₂) in an ice-water bath. researchgate.net

The table below outlines representative synthetic transformations for N-substitution.

ReagentReaction TypeProduct Class
R-CHO, NaBH(OAc)₃Reductive AminationN-Alkyl derivative
R-COCl, Et₃NAcylationN-Amide derivative
R-SO₂Cl, PyridineSulfonylationN-Sulfonamide derivative

Synthesis of Furan-Ring Modified this compound Analogues

Modification of the furan ring can be approached in two primary ways: by constructing the target molecule from a pre-modified furan precursor or by direct functionalization of the furan ring in a later-stage intermediate.

Synthesis from Substituted Furan Precursors: This is often the more reliable strategy. The synthesis would begin with a substituted furan building block, such as 5-methyl-2-acetylfuran or 2-acetylfuran-5-carboxylic acid methyl ester. This starting material can then undergo reductive amination with benzylamine (B48309) to install the core amine structure. This approach allows for precise control over the position and nature of the substituent on the furan ring. Many methods exist for the synthesis of substituted furans themselves, such as the Paal-Knorr furan synthesis or metal-catalyzed cyclizations. organic-chemistry.org

Bioisosteric Replacement: The furan ring can be replaced with other heterocycles to explore different chemical space and potentially improve properties like metabolic stability. For example, replacing the furan with a thiazole ring could be achieved by starting with 2-acetylthiazole. The subsequent synthetic steps would mirror those for the furan-containing parent compound. Studies on various heterocyclic compounds have shown that such substitutions can lead to significant differences in biological activity. researchgate.net

Synthesis of Benzyl-Ring Modified this compound Analogues

Analogues with substituents on the benzyl ring are typically synthesized by employing a substituted benzylamine in the key amine-forming reaction. Commercially available substituted benzylamines (e.g., 4-methoxybenzylamine, 3,4-difluorobenzylamine) serve as convenient starting materials.

The most common synthetic route is the reductive amination of 1-(furan-2-yl)ethan-1-one with a selected substituted benzylamine. The reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.

For example, the synthesis of benzyl nitrofuranyl amides has been accomplished by reacting various substituted benzyl amines with a nitrofuran acid chloride, demonstrating the feasibility of incorporating diverse functionalities on the benzyl ring. nih.gov

The following table lists potential starting materials for this synthetic approach.

Substituted BenzylamineResulting Analogue
4-Methoxybenzylamine1-(Furan-2-yl)ethylamine
4-Chlorobenzylamine(4-Chlorobenzyl)[1-(furan-2-yl)ethyl]amine
3-Fluorobenzylamine(3-Fluorobenzyl)[1-(furan-2-yl)ethyl]amine
4-(Trifluoromethyl)benzylamine[1-(Furan-2-yl)ethyl][4-(trifluoromethyl)benzyl]amine

Preparation of Stereoisomers and Enantiomerically Pure Derivatives of this compound

The carbon atom attached to the furan ring, the methyl group, and the amine nitrogen is a stereocenter. Therefore, this compound exists as a pair of enantiomers (R and S). Standard synthesis, such as the reductive amination described above, will produce a racemic mixture (an equal mixture of both enantiomers). The separation or selective synthesis of individual enantiomers is critical, as they often exhibit different biological activities.

Chiral Resolution: A common method to separate enantiomers is to react the racemic amine with a chiral acid (e.g., L-tartaric acid or dibenzoyl-L-tartaric acid). This reaction forms a pair of diastereomeric salts, which have different physical properties (such as solubility) and can be separated by fractional crystallization. Once separated, the pure diastereomeric salt is treated with a base to liberate the enantiomerically pure amine.

Asymmetric Synthesis: Alternatively, enantiomerically pure derivatives can be prepared through asymmetric synthesis. One established method involves the use of a chiral auxiliary. For example, a similar compound, (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, was synthesized by reacting p-methoxyphenyl acetone (B3395972) with the chiral auxiliary (R)-α-methylphenethylamine. google.com The resulting diastereomeric amine is purified, and subsequent chemical steps, including removal of the chiral auxiliary and introduction of the benzyl group, yield the final product with high enantiomeric purity. google.com This strategy avoids the need for resolution and can be more efficient for large-scale production.

Mechanistic Investigations of Biological Activity of Benzyl 1 Furan 2 Yl Ethyl Amine and Its Analogues in Vitro and Molecular Level

Assessment of Enzyme Inhibition or Activation Mechanisms of Benzyl[1-(furan-2-yl)ethyl]amine in In Vitro Systems

While direct enzymatic studies on this compound are not extensively documented, research on its structural analogues provides significant insights into its potential for enzyme modulation. The benzylamine (B48309) and furan (B31954) components are known pharmacophores that can interact with various enzyme active sites.

Monoamine Oxidase (MAO) Inhibition: The structural similarity of this compound to known monoamine oxidase (MAO) substrates and inhibitors suggests it may interact with this enzyme family. MAOs are crucial in the metabolism of neurotransmitters, and their inhibition is a key strategy in treating neurodegenerative diseases and depression. tandfonline.comresearchgate.net Studies on furan-based chalcones have identified potent and selective inhibitors of MAO-B. tandfonline.com For instance, compounds KD1 and KD9, which feature a furan ring, were found to be competitive and reversible MAO-B inhibitors with Ki values in the nanomolar range. tandfonline.com Similarly, novel benzylamine-sulfonamide derivatives have been designed as selective hMAO-B inhibitors, with compounds 4i and 4t showing IC50 values of 0.041 µM and 0.065 µM, respectively, through a non-competitive inhibition mechanism. researchgate.net The presence of both the furan and benzylamine moieties in the target compound makes it a plausible candidate for MAO inhibition.

Cytochrome P450 (CYP) Enzyme Inhibition: Analogues of this compound have been investigated as inhibitors of cytochrome P450 enzymes. For example, new scaffolds derived from benzylamine have shown inhibitory activity against CYP51B, an essential enzyme in fungi, suggesting potential antifungal applications. researchgate.net Molecular docking studies have supported these findings, indicating significant interactions within the enzyme's active site. researchgate.net

Other Enzyme Systems: The benzylamine scaffold has been incorporated into molecules targeting other enzymes as well. Derivatives of benzylamine with a hydroxyethylamine pharmacophore have been evaluated as inhibitors of cholinesterases (AChE and BuChE) and beta-secretase (BACE1), enzymes implicated in Alzheimer's disease. researchgate.net Furthermore, a furan-containing derivative of N-benzyl-2-phenylpyrimidin-4-amine was identified as a potent inhibitor of the deubiquitinating enzyme complex USP1/UAF1, which is a target in cancer therapy. acs.org

Table 1: In Vitro Enzyme Inhibition by Analogues of this compound
Compound/Analogue ClassTarget EnzymeInhibition Data (IC50/Ki)Mechanism of InhibitionReference
Furan-based chalcone (B49325) (KD9)MAO-BIC50 = 0.015 µM; Ki = 6.15 nMCompetitive, Reversible tandfonline.com
Benzylamine-sulfonamide (4i)hMAO-BIC50 = 0.041 µMNon-competitive researchgate.net
Benzylamine derivative (DAW-205)hBuChEIC50 = 5.74 µMNot specified researchgate.net
Benzylamine derivative (DAW-205)hBACE1IC50 = 41.60 µMNot specified researchgate.net
N-benzyl-2-phenylpyrimidin-4-amine (Furan derivative 48)USP1/UAF1Potent inhibitor (specific value not provided)Not specified acs.org

Receptor Binding and Ligand-Target Interaction Studies of this compound using In Vitro Assays

The structural components of this compound suggest potential interactions with various G-protein coupled receptors (GPCRs) and ligand-gated ion channels. In vitro binding assays using radiolabeled ligands are instrumental in determining the affinity and selectivity of compounds for these receptors.

Serotonin (B10506) (5-HT) Receptors: The N-benzyl group is a key structural feature in many potent ligands for serotonin receptors. researchgate.net N-benzylation of phenethylamines and tryptamines can significantly increase affinity and potency at 5-HT2A and 5-HT2C receptors. researchgate.net For instance, N-benzyltryptamines have been shown to be full agonists at 5-HT2C receptors. researchgate.net Additionally, a series of (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine derivatives, which contain a furan ring fused to an indazole, were identified as potent 5-HT2C receptor agonists with high selectivity over 5-HT2A receptors. researchgate.net

Benzodiazepine (B76468) Receptor (BzR): The benzylamine moiety is a core component of ligands developed for the benzodiazepine receptor (BzR), which is a modulatory site on the GABAA receptor. A study of N-(indol-3-ylglyoxylyl)benzylamine derivatives revealed compounds with high affinity for the BzR, with Ki values in the low nanomolar range (11-67 nM). nih.govacs.org The nature of the substituent on the phenyl ring of the benzylamine moiety was found to be critical for the efficacy profile at the receptor. nih.govacs.org

Other Receptors: Analogues containing the benzylamine or furan substructures have been evaluated at other receptors. A nonpeptide furan derivative, FD-1, was identified as an allosteric inhibitor of the human gonadotropin-releasing hormone (GnRH) receptor. nih.gov In another study, trisubstituted phenyl urea (B33335) derivatives containing a phenylethylamine backbone were developed as potent antagonists for the neuropeptide Y5 (NPY5) receptor, with IC50 values below 0.1 nM. sci-hub.se

Table 2: Receptor Binding Affinity of Analogues of this compound
Analogue ClassTarget ReceptorBinding Affinity (Ki/EC50/IC50)Functional ActivityReference
N-(indol-3-ylglyoxylyl)benzylamine derivativesBenzodiazepine Receptor (BzR)Ki = 11 - 67 nMAgonist/Antagonist profile varies with substitution nih.govacs.org
(S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine (YM348)Human 5-HT2CEC50 = 1.0 nMAgonist researchgate.net
Trisubstituted Phenyl Urea derivatives (e.g., 40f, 44a)Neuropeptide Y5 (NPY5)IC50 < 0.1 nMAntagonist sci-hub.se
Furan derivative (FD-1)Human GnRH ReceptorNot specifiedAllosteric Inhibitor nih.gov

Modulatory Effects of this compound on Molecular Pathways in Cell-Free Systems

The modulatory effects of this compound on molecular pathways in cell-free systems can be inferred from its interactions with key enzymes and receptors.

In a cell-free context, the inhibition of MAO by an analogue of this compound would directly lead to a decrease in the breakdown of monoamine substrates like dopamine, serotonin, and norepinephrine. This modulation of enzymatic activity is the initial step in a cascade that, in a cellular environment, would alter neurotransmitter levels and signaling.

Similarly, the binding of this compound analogues to receptors like the 5-HT2C or benzodiazepine receptors in a cell-free assay system (e.g., purified receptor preparations) initiates conformational changes in the receptor protein. This is the primary molecular event that, in a whole-cell or in vivo system, would trigger downstream signaling cascades. For example, agonism at the 5-HT2C receptor would typically lead to the activation of Gq/G11 proteins and subsequent stimulation of the phospholipase C (PLC) pathway, resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). While a cell-free system might not encompass the entire pathway, it allows for the study of the initial ligand-receptor interaction and subsequent G-protein coupling.

Studies on furo-indazole derivatives have suggested that they may suppress the PI3K/Akt and Wnt/β-catenin signaling pathways, although these findings were in cell-based assays. researchgate.net In a cell-free system, one could investigate the direct interaction of these compounds with components of these pathways, such as protein kinases (e.g., Akt, GSK-3β).

Docking Studies and Molecular Modeling of this compound with Biomolecular Targets

Molecular docking and modeling are powerful computational tools used to predict and analyze the interaction between a ligand like this compound and its potential biological targets at a molecular level. These studies provide insights into binding conformations, key interacting residues, and the energetic favorability of the interaction.

Docking with MAO-B: Molecular docking studies have been performed on furan-containing chalcones and benzylamine-sulfonamide derivatives with the human MAO-B enzyme. tandfonline.comresearchgate.net For the furan-based chalcones, docking simulations revealed that the most potent inhibitors, KD1 and KD9, form stable contacts, including π-cation and hydrogen bonds, within the MAO-B active site. tandfonline.com For the benzylamine-sulfonamide derivatives, docking poses confirmed interactions with key residues in the active site of hMAO-B (PDB ID: 2V5Z) and the FAD cofactor, supporting the experimentally observed inhibitory activity. researchgate.net These studies suggest that the furan ring of this compound could engage in favorable interactions within the substrate-binding cavity of MAO-B.

Docking with CYP Enzymes: Docking studies of benzylamine derivatives with the fungal enzyme CYP51B have confirmed significant inhibitory potential. researchgate.net These computational analyses identified key electrostatic and hydrophobic interactions between the ligands and amino acid residues in the active site, explaining their binding affinity. researchgate.net

Docking with other Receptors and Enzymes: Molecular modeling has been instrumental in understanding the structure-activity relationships of benzylamine derivatives at other targets. For N-(indol-3-ylglyoxylyl)benzylamine derivatives, modeling studies were used to compare their binding modes with known ligands at the benzodiazepine receptor, helping to rationalize the observed affinities. nih.govacs.org Similarly, the binding modes of benzylamine derivatives with hydroxyethylamine cores were investigated with AChE, BuChE, and BACE1 to understand their multi-target activity profile. researchgate.net

Table 3: Molecular Docking Studies of this compound Analogues
Analogue ClassBiomolecular Target (PDB ID)Key Interactions/FindingsReference
Furan-based chalcones (KD1, KD9)MAO-BFormation of stable π-cation and hydrogen bonds with the active site. tandfonline.com
Benzylamine-sulfonamide (4i)hMAO-B (2V5Z)Interaction with key residues and the FAD cofactor in the active site. researchgate.net
Benzylamine derivativesCYP51BSignificant electrostatic and hydrophobic interactions in the active site. researchgate.net
N-(indol-3-ylglyoxylyl)benzylamine derivativesBenzodiazepine Receptor ModelComparison of binding modes with known ligands to explain SAR. nih.govacs.org
Benzylamine derivatives with hydroxyethylamine coreAChE, BuChE, BACE1Investigation of binding modes to understand multi-target activity. researchgate.net

Structure-Based Drug Design Approaches for this compound Derivatives

The insights gained from mechanistic and modeling studies of this compound analogues provide a solid foundation for structure-based drug design to create derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties.

Modifications to the Benzyl (B1604629) Group: Studies on N-benzyl substituted phenethylamines and tryptamines have shown that substitutions on the benzyl ring are critical for affinity and efficacy, particularly at serotonin receptors. researchgate.net The addition of hydrogen bond acceptors, such as methoxy (B1213986) or hydroxyl groups, at the 2'- or 3'-positions of the benzyl ring can dramatically increase 5-HT2A receptor affinity. researchgate.net This suggests that synthesizing derivatives of this compound with substituted benzyl rings could be a fruitful strategy to modulate its activity at aminergic GPCRs.

Modifications to the Ethylamine (B1201723) Linker: The length and rigidity of the linker between the aromatic moieties are crucial. For N-(indol-3-ylglyoxylyl)benzylamine derivatives targeting the BzR, lengthening (to propylamine) or shortening (to aniline) the linker resulted in a drastic loss of binding potency. nih.govacs.org This highlights the importance of the ethylamine linker in maintaining the optimal distance and orientation for receptor binding. The stereochemistry of this linker is also vital. In a series of NPY5 receptor antagonists, the stereochemistry of the phenylethylamine core significantly influenced activity, with the erythro configuration being favored. sci-hub.se Therefore, exploring the stereoisomers of this compound is a key aspect of lead optimization.

Modifications to the Furan Ring: The furan ring is a versatile heterocycle in medicinal chemistry, capable of participating in hydrogen bonding and π-π stacking interactions. researchgate.net Its replacement with other heteroaromatic scaffolds is a common strategy in drug design. For instance, in a series of USP1/UAF1 inhibitors, various heteroaromatic cores were tested, with the furan derivative proving to be among the most potent. acs.org This indicates the furan is a favorable moiety, but exploring bioisosteric replacements like thiophene, pyridine (B92270), or substituted phenyl rings could fine-tune the electronic and steric properties of the molecule to optimize target engagement. researchgate.netacs.org

By integrating these strategies—modifying the substitution pattern of the benzyl ring, exploring the stereochemistry of the ethylamine linker, and performing bioisosteric replacement of the furan ring—novel derivatives of this compound can be rationally designed to achieve desired biological activity profiles.

Advanced Analytical Methodologies for Research Scale Detection and Quantification of Benzyl 1 Furan 2 Yl Ethyl Amine

Chromatographic Method Development for High-Resolution Separation of Benzyl[1-(furan-2-yl)ethyl]amine Isomers

The separation and quantification of isomers of this compound are critical for understanding its chemical properties and potential applications. Chromatographic techniques, particularly chiral chromatography and hyphenated mass spectrometry methods, provide the necessary resolution and sensitivity for this purpose.

Chiral Chromatography for Enantiomeric Purity Assessment

This compound possesses a chiral center at the carbon atom attached to the furan (B31954) ring, the ethyl group, and the benzylamine (B48309) moiety. Consequently, it exists as a pair of enantiomers. The determination of enantiomeric purity is crucial in many research applications. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is the most effective technique for the enantiomeric resolution of chiral amines. yakhak.org

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) phenylcarbamates, have demonstrated broad applicability for the separation of chiral amines. yakhak.org For the separation of this compound enantiomers, a normal-phase HPLC method employing a chiral stationary phase like Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) would be a suitable starting point. The mobile phase composition is a critical parameter in achieving optimal separation. A typical mobile phase for such separations consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier, most commonly an alcohol such as isopropanol (B130326) or ethanol (B145695). csfarmacie.cz

The addition of small amounts of acidic or basic additives to the mobile phase can significantly improve peak shape and resolution for basic compounds like amines. nih.govchromatographyonline.com For instance, the use of acidic additives like trifluoroacetic acid (TFA) or methanesulfonic acid (MSA) can form ion pairs with the amine, leading to better interaction with the CSP and enhanced separation. nih.gov A screening of different mobile phase compositions and additives is typically necessary to achieve baseline separation of the enantiomers.

The validation of a chiral HPLC method for enantiomeric purity assessment involves demonstrating its specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ). nih.govchromatographyonline.com

Table 1: Illustrative Chiral HPLC Method Parameters for this compound Enantiomer Separation

ParameterCondition
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane:Isopropanol:Trifluoroacetic Acid (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 256 nm
Injection Volume 10 µL
Expected Retention Times (R)-enantiomer: ~8.5 min, (S)-enantiomer: ~9.8 min
Resolution (Rs) > 2.0

This table presents a hypothetical but representative set of parameters based on established methods for similar compounds.

Hyphenated Techniques (LC-MS, GC-MS) for Trace Analysis

For the detection and quantification of trace amounts of this compound in complex matrices, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable due to their high sensitivity and selectivity. mdpi.comd-nb.info

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with a tandem mass spectrometer (MS/MS), is a powerful tool for trace analysis. nih.gov A reversed-phase HPLC method can be developed for the separation of this compound from matrix components. A C18 column is a common choice for such separations. The mobile phase would typically consist of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol). d-nb.info Gradient elution is often employed to achieve optimal separation and peak shape.

Electrospray ionization (ESI) in positive ion mode is generally suitable for the analysis of amines, as they readily form protonated molecules [M+H]+. For quantification, multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. shimadzu.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another highly effective technique for the analysis of volatile and semi-volatile compounds. vt.edu Due to the polarity and potential for thermal degradation of amines, derivatization is often employed to improve their chromatographic behavior and volatility. vt.edu A common derivatization agent for amines is propyl chloroformate.

The analysis of furan and its derivatives has been successfully performed using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS. nih.govresearchgate.net This technique is particularly useful for extracting volatile compounds from complex matrices. For this compound, a similar approach could be developed. The use of a triple quadrupole mass spectrometer in MRM mode can significantly enhance sensitivity and reduce matrix interference. shimadzu.com

Table 2: Representative LC-MS/MS and GC-MS/MS Parameters for Trace Analysis

TechniqueParameterCondition
LC-MS/MS Column C18 (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Ionization ESI Positive
MS/MS Transition e.g., m/z 202.1 -> 106.1 (hypothetical)
GC-MS/MS Derivatization Propyl Chloroformate
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)
Injection Splitless
Ionization Electron Ionization (EI)
MS/MS Transition Specific to the derivatized analyte

This table provides illustrative parameters. Actual values would require experimental optimization.

Spectrophotometric and Fluorometric Methods for Quantifying this compound in Complex Matrices

While chromatographic methods offer high selectivity, spectrophotometric and fluorometric methods can provide simpler and more rapid quantification, particularly for screening purposes.

Spectrophotometric Methods

Direct UV-Vis spectrophotometry can be used for the quantification of this compound. Benzylamine derivatives typically exhibit absorption maxima in the UV region. For instance, benzylamine shows absorption maxima at approximately 206 nm and 256 nm. sielc.comsielc.com The presence of the furan ring may shift these maxima. A calibration curve can be constructed by measuring the absorbance of standard solutions at the wavelength of maximum absorption (λmax). However, this method is susceptible to interference from other UV-absorbing compounds in the matrix.

Fluorometric Methods

Fluorometric methods offer higher sensitivity and selectivity compared to spectrophotometry. Since this compound is a secondary amine, it can be derivatized with a fluorogenic reagent to produce a highly fluorescent product. nih.govoup.com

One such reagent is 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F), which reacts with both primary and secondary amines to yield fluorescent adducts. acs.org Another reagent, 2-methoxy-2,4-diphenyl-3(2H)-furanone (MDPF), reacts with primary amines to form fluorescent pyrrolinones and with secondary amines to yield non-fluorescent aminodienones. acs.org The non-fluorescent product from the reaction with a secondary amine can be subsequently converted to a fluorescent compound by reaction with a primary amine, allowing for stepwise determination. acs.org

The choice of reagent and reaction conditions (e.g., pH, temperature, reaction time) must be optimized to ensure complete derivatization and a stable fluorescent signal. researchgate.net

Electrochemical Detection Methods for this compound

Electrochemical sensors offer a promising alternative for the rapid and portable detection of amines. nih.gov These sensors can be based on various principles, including amperometry, potentiometry, and conductometry. lupinepublishers.commdpi.com

The electro-oxidation of the amine group on an electrode surface can generate a measurable current that is proportional to the concentration of the analyte. The development of an electrochemical sensor for this compound would involve the selection of a suitable electrode material and modification of its surface to enhance sensitivity and selectivity.

Nanomaterials, such as carbon nanotubes and metal nanoparticles, are often incorporated into the electrode design to increase the surface area and facilitate electron transfer. mdpi.com Enzymes, such as amine oxidases, can also be immobilized on the electrode surface to create a biosensor with high specificity for amines. bohrium.com The enzymatic reaction produces a species, such as hydrogen peroxide, which can then be electrochemically detected. mdpi.com

While specific electrochemical methods for this compound have not been reported, the general principles of amine detection can be applied to develop a dedicated sensor. researchgate.net

Development of Robust Analytical Protocols for Research Sample Analysis

The development of a robust analytical protocol for the analysis of this compound in research samples requires a systematic approach, encompassing sample preparation, method validation, and quality control. acs.orgrsc.org

Sample Preparation

The choice of sample preparation technique depends on the nature of the sample matrix and the concentration of the analyte. For trace analysis, pre-concentration steps are often necessary. Solid-phase extraction (SPE) is a versatile technique for cleaning up complex samples and isolating the analyte of interest. The selection of the appropriate SPE sorbent (e.g., C18, mixed-mode cation exchange) is crucial for achieving good recovery.

Method Validation

Any analytical method developed must be thoroughly validated to ensure its reliability. jrespharm.comresearchgate.net According to international guidelines, validation parameters typically include:

Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Structure Activity Relationship Sar Studies of Benzyl 1 Furan 2 Yl Ethyl Amine and Its Analogues Theoretical and in Vitro

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting In Vitro Activities

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity of chemical compounds based on their physicochemical properties and molecular structures. researchgate.net These models establish a mathematical relationship between a set of calculated molecular descriptors and the observed biological response. researchgate.net For Benzyl[1-(furan-2-yl)ethyl]amine and its analogues, QSAR models can be instrumental in predicting their in vitro activities, such as anticonvulsant or anticancer effects, thereby guiding the synthesis of new derivatives with enhanced potency.

The development of a robust QSAR model involves several key steps:

Data Set Selection: A series of compounds with known biological activities is compiled. This data is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. researchgate.netnih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. nih.govacs.org

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are employed to create a mathematical equation linking the most relevant descriptors to the biological activity. researchgate.net

Model Validation: The model's ability to predict the activity of the test set compounds is evaluated to ensure its robustness and reliability. nih.gov

In a QSAR study on a series of open-chain enaminones with anticonvulsant activity, descriptors related to the electronic and topological properties of the molecules were found to be significant. nih.gov For instance, descriptors from the BCUT family, which relate to atomic connectivity and properties, were included in the final QSAR equation. nih.gov Similarly, for a potential QSAR model of this compound derivatives, one could anticipate that descriptors related to hydrophobicity (LogP), electronic properties of the furan (B31954) and benzyl (B1604629) rings, and the basicity of the amine nitrogen would be crucial for predicting activity.

Table 1: Examples of Molecular Descriptors Relevant for QSAR Modeling

Descriptor ClassSpecific Descriptor ExampleDescriptionPotential Relevance to this compound
Electronic Atomic Partial ChargesDescribes the distribution of electrons within the molecule, influencing electrostatic interactions.The charge on the amine nitrogen and atoms in the furan ring could be key for receptor binding.
Hydrophobic LogPThe logarithm of the partition coefficient between octanol (B41247) and water, indicating the molecule's lipophilicity. fluorochem.co.ukInfluences membrane permeability and hydrophobic interactions within a binding pocket.
Topological Wiener IndexA distance-based descriptor that reflects molecular branching and size.Relates the overall shape and size of the scaffold to its fit within a biological target.
Steric Molar Refractivity (MR)Relates to the volume occupied by a molecule and its polarizability.Important for understanding how the size and shape of substituents on the benzyl or furan ring affect binding.
Quantum-Chemical HOMO/LUMO EnergiesThe energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, indicating chemical reactivity.Can predict the molecule's ability to participate in charge-transfer interactions.

By developing and validating such QSAR models, researchers can screen virtual libraries of this compound analogues and prioritize the synthesis of compounds with the highest predicted activity, saving significant time and resources.

Fragment-Based SAR Analysis of the this compound Scaffold

The Benzyl Fragment: The benzyl group's aromatic ring can engage in various interactions, including π-π stacking and hydrophobic interactions with the target protein. SAR studies on related molecules often show that substitutions on this ring can significantly alter activity. For instance, in a series of STAT3 inhibitors, different amide moieties attached to a core structure showed varied anti-proliferative effects. nih.gov Similarly, adding electron-withdrawing or electron-donating groups to the phenyl ring of the benzyl moiety could modulate electronic properties and binding affinity.

The Furan Ring Fragment: The furan ring is a bioisosteric replacement for a phenyl ring, often used in drug design to modify properties like metabolism and solubility. nih.gov The oxygen atom in the furan ring can act as a hydrogen bond acceptor. Studies on compounds containing furan moieties have shown that this fragment is crucial for activity in various contexts, including anticancer and antimicrobial agents. scialert.netmdpi.com In some series, the replacement of a phenyl group with a furan ring has been shown to be favorable for activity. nih.gov

The Ethylamine (B1201723) Linker: The ethylamine portion connects the benzyl and furan-containing fragments and includes the basic nitrogen atom, which is often a key interaction point. The length and flexibility of this linker are critical. In some inhibitor series, altering the distance between key aromatic and interactive moieties can drastically change activity. nih.gov The nitrogen atom, likely protonated under physiological conditions, can form strong ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a binding site.

Table 2: Fragment-Based SAR Insights from Analogous Compound Series

Fragment of InterestModification ExampleObserved Effect on Activity in Analogous SeriesReference
Aromatic Ring (e.g., Benzyl) Substitution with electron-withdrawing groups (e.g., halogens)Often increases potency through enhanced binding interactions or altered electronic properties. nih.gov
Heterocyclic Ring (e.g., Furan) Replacement of a phenyl ring with a furan ringCan improve activity and selectivity profiles. nih.gov
Linker Chain Increasing or decreasing the number of methylene (B1212753) unitsCan drastically alter binding affinity by changing the distance between key interacting fragments. nih.gov
Basic Amine N-methylation or conversion to a secondary/tertiary amineModulates basicity (pKa) and steric bulk, affecting the strength and geometry of ionic/hydrogen bonds. researchgate.net

By systematically modifying each of these fragments and observing the resulting changes in in vitro activity, a detailed SAR map can be constructed for the this compound scaffold, guiding the design of optimized analogues.

Identification of Key Pharmacophoric Features within the this compound Structure for Biological Interactions

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Identifying the key pharmacophoric features within the this compound structure helps to understand how it interacts with its biological target on a three-dimensional level.

Based on its structure and comparison with other biologically active molecules, the key pharmacophoric features of this compound are likely to include:

Aromatic/Hydrophobic Feature (A): The benzyl ring serves as a significant hydrophobic feature that can fit into a corresponding hydrophobic pocket in the receptor. This is a common feature in many CNS-active compounds and enzyme inhibitors. uio.no

Aromatic/Hydrogen Bond Acceptor Feature (B): The furan ring acts as another aromatic feature capable of π-stacking interactions. Furthermore, the oxygen atom within the furan ring can serve as a hydrogen bond acceptor. nih.gov

Positive Ionizable Feature (C): The secondary amine is basic and will likely be protonated at physiological pH, carrying a positive charge. This cationic center can form a crucial salt bridge or strong hydrogen bond with a negatively charged amino acid residue (e.g., Asp, Glu) in the target protein. nih.gov

The spatial arrangement of these features is critical for biological activity. Pharmacophore modeling studies on various GPCR ligands have demonstrated that the distance between an aromatic center and a basic nitrogen atom is a crucial determinant of activity, often falling within a specific range (e.g., ~5 Å). nih.gov

Table 3: Potential Pharmacophoric Features of this compound

Feature IDPharmacophoric FeatureStructural ComponentPutative Biological Interaction
A Aromatic/HydrophobicBenzyl ringπ-π stacking, hydrophobic interactions
B Aromatic/H-Bond AcceptorFuran ringπ-π stacking, hydrogen bonding via oxygen
C Positive Ionizable (Cationic)Protonated amine nitrogenIonic interaction (salt bridge), hydrogen bonding
D HydrophobicEthyl linkerVan der Waals / hydrophobic interactions

Validation of such a pharmacophore model could be achieved by synthesizing and testing conformationally restricted analogues of this compound to probe the importance of the relative orientation of these key features.

Impact of Stereochemistry on In Vitro Activity Profiles of this compound Enantiomers

The structure of this compound contains a chiral center at the carbon atom to which the furan ring, benzylamine (B48309) group, methyl group, and a hydrogen atom are attached. This means the compound can exist as a pair of enantiomers, (R)-Benzyl[1-(furan-2-yl)ethyl]amine and (S)-Benzyl[1-(furan-2-yl)ethyl]amine.

Stereochemistry often plays a profound role in the biological activity of chiral drugs. researchgate.net Since biological targets such as enzymes and receptors are themselves chiral, they frequently interact differently with the two enantiomers of a chiral ligand. This can lead to significant differences in their in vitro activity profiles, with one enantiomer (the eutomer) being significantly more potent than the other (the distomer).

The differential activity of enantiomers is due to the three-point attachment model, where the more active enantiomer can achieve a more optimal three-dimensional fit with the binding site, leading to a more stable drug-receptor complex and a stronger biological response. The less active enantiomer may bind weakly or in a non-productive orientation.

Table 4: Hypothetical In Vitro Activity Profile for Enantiomers This table illustrates a hypothetical scenario based on common observations for chiral compounds.

CompoundEnantiomerTarget Binding Affinity (Ki, nM) (Hypothetical)Functional Activity (IC50, nM) (Hypothetical)
This compound(R)-enantiomer50120
This compound(S)-enantiomer5000>10,000
This compoundRacemic Mixture-240

In this hypothetical example, the (R)-enantiomer is the eutomer, exhibiting significantly higher affinity and functional activity than the (S)-enantiomer. Therefore, evaluating the pure enantiomers of this compound is essential to fully understand its SAR and to develop a potentially more selective and potent therapeutic agent by isolating the more active form.

Future Research Directions and Emerging Paradigms for Benzyl 1 Furan 2 Yl Ethyl Amine

Exploration of Novel Synthetic Pathways for Accessing Diverse Benzyl[1-(furan-2-yl)ethyl]amine Derivatives

The development of novel and efficient synthetic methods is crucial for expanding the chemical diversity of this compound derivatives for various scientific investigations. Current research is moving beyond traditional synthetic routes to explore more sophisticated and sustainable approaches.

A significant area of focus is the development of stereoselective synthetic methods. Since the biological activity of chiral molecules often depends on their specific stereochemistry, the ability to synthesize enantiomerically pure forms of this compound derivatives is of high importance. This can be achieved through asymmetric catalysis, employing chiral catalysts to control the three-dimensional arrangement of atoms during the reaction. rsc.org For instance, the Pictet-Spengler reaction can be catalyzed by a chiral acid to produce optically active tetrahydro-β-carbolines. rsc.org Another approach involves the use of chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a reaction. rsc.org

In addition to stereoselectivity, there is a growing interest in multicomponent reactions (MCRs). MCRs allow for the synthesis of complex molecules from three or more starting materials in a single step, which increases efficiency and reduces waste. The reaction between homophthalic anhydride (B1165640) and imines is an example of a one-step synthesis of tetrahydroisoquinoline-4-carboxylic acids, which are precursors to various derivatives. nih.gov

Furthermore, the use of greener and more sustainable synthetic methods is a key trend. This includes the use of biocatalysts, such as enzymes, which can perform reactions under mild conditions with high selectivity. The development of flow chemistry processes, where reactions are carried out in continuous-flow reactors, also offers advantages in terms of safety, scalability, and efficiency.

Synthetic ApproachDescriptionKey Advantages
Asymmetric Catalysis Utilizes chiral catalysts to produce specific stereoisomers.High enantioselectivity, crucial for pharmacological applications.
Chiral Auxiliaries Temporarily incorporates a chiral molecule to guide the reaction's stereochemistry.Effective control over the formation of specific enantiomers.
Multicomponent Reactions Combines three or more reactants in a single step to form a complex product.Increased efficiency, atom economy, and rapid generation of diverse derivatives.
Green Chemistry Employs environmentally friendly methods like biocatalysis and flow chemistry.Reduced waste, milder reaction conditions, and improved sustainability.

Deeper Mechanistic Understanding of Molecular Interactions with Biological Systems

A fundamental understanding of how this compound and its analogs interact with biological targets is essential for the rational design of new and improved compounds. This involves a detailed investigation of the molecular forces that govern binding affinity and selectivity.

Experimental techniques are also crucial for validating and complementing computational predictions. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide high-resolution structural information about ligand-protein complexes. researchgate.net Biophysical methods, such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR), can be used to measure the thermodynamic and kinetic parameters of binding, providing a more complete picture of the interaction.

By combining computational and experimental approaches, researchers can develop detailed structure-activity relationships (SAR). d-nb.infoanu.edu.au SAR studies help to identify which parts of the molecule are essential for activity and how modifications to the chemical structure affect biological function. d-nb.infoanu.edu.au This knowledge is invaluable for guiding the design of new derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

Integration of Artificial Intelligence and Machine Learning in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is rapidly transforming the landscape of drug discovery and chemical research. pitt.edu These powerful computational tools can accelerate the design and optimization of novel this compound derivatives.

One of the key applications of AI/ML is in the development of predictive models. anu.edu.au By training on large datasets of chemical structures and their associated biological activities, machine learning algorithms can learn to predict the properties of new, untested compounds. researchgate.net This allows researchers to virtually screen large libraries of potential derivatives and prioritize the most promising candidates for synthesis and experimental testing, saving significant time and resources. researchgate.netpitt.edu

AI can also be used for de novo drug design, where algorithms generate entirely new molecular structures with desired properties. pitt.edu Generative models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can explore vast regions of chemical space to identify novel scaffolds and derivatives that may not have been conceived through traditional medicinal chemistry approaches. pitt.edu

AI/ML ApplicationDescriptionPotential Impact
Predictive Modeling Algorithms are trained on existing data to predict the biological activity and properties of new compounds.Accelerates the identification of promising drug candidates and reduces the need for extensive experimental screening.
De Novo Design Generative models create novel molecular structures with desired characteristics.Expands the accessible chemical space and facilitates the discovery of innovative drug scaffolds.
Synthetic Route Optimization Machine learning models predict reaction outcomes and suggest optimal synthetic pathways.Streamlines the synthesis of complex molecules and improves the efficiency of chemical research.

Potential Applications in Material Science or Catalysis

While the primary research focus for this compound and its derivatives has been in medicinal chemistry, their unique structural features suggest potential applications in other scientific domains, such as material science and catalysis.

In material science, the furan (B31954) moiety is a versatile building block for the creation of novel polymers and functional materials. Furan-containing compounds can participate in reversible Diels-Alder reactions, which could be exploited to develop self-healing materials or smart polymers that respond to external stimuli. The incorporation of this compound derivatives into polymer chains could introduce specific functionalities and tailor the material's properties for a desired application.

In the field of catalysis, chiral amines are widely used as ligands for asymmetric metal catalysis. The chiral center in this compound makes it a potential candidate for the development of new chiral ligands. The furan and benzyl (B1604629) groups offer opportunities for steric and electronic tuning of the ligand's properties, which could lead to highly efficient and selective catalysts for a variety of chemical transformations. Further research into the coordination chemistry of these compounds with different metals could unlock their potential in this area.

Collaborative Research Opportunities and Interdisciplinary Approaches to this compound Studies

The complex and multifaceted nature of research on this compound necessitates a highly collaborative and interdisciplinary approach. To maximize the potential of these compounds, expertise from a wide range of scientific fields must be integrated.

Collaborations between synthetic chemists, medicinal chemists, computational chemists, and biologists are fundamental. Synthetic chemists can devise novel routes to create diverse libraries of derivatives. mdpi.com Medicinal chemists, guided by structure-activity relationships, can design compounds with improved therapeutic potential. nih.gov Computational chemists can provide theoretical insights into the molecular interactions that govern biological activity. researchgate.net Biologists are then essential for evaluating the efficacy and mechanism of action of these compounds through in vitro and in vivo studies.

Furthermore, partnerships with pharmacologists, toxicologists, and clinicians are crucial for the preclinical and clinical development of any potential drug candidates. Public-private partnerships between academic institutions and pharmaceutical companies can also play a vital role in translating basic research discoveries into tangible therapeutic benefits. ethz.ch The establishment of research consortia and networks can foster collaboration, facilitate the sharing of data and resources, and ultimately accelerate progress in the field. kau.edu.sa

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for Benzyl[1-(furan-2-yl)ethyl]amine, and how do reaction conditions influence yield?

  • Methodological Answer : A Ru/C-catalyzed reductive amination strategy is effective for synthesizing furan-derived amines. For example, starting from furfural, tandem hydrogenation and amination in the presence of methylisobutyl ketone, NH₃, and H₂ can yield structurally analogous amines with up to 74% efficiency. Optimizing parameters like catalyst loading (e.g., 5 wt% Ru/C), temperature (80–120°C), and hydrogen pressure (10–50 bar) is critical for minimizing side reactions (e.g., over-reduction of the furan ring) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC. For example:

  • ¹H NMR : Peaks at δ 7.2–7.4 ppm (benzyl protons), δ 6.2–6.5 ppm (furan protons), and δ 3.5–3.8 ppm (amine-adjacent CH₂ groups).
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm mass error.
  • HPLC : Use a C18 column with acetonitrile/water (70:30) to verify purity (>95%) and detect impurities like unreacted benzylamine or furan derivatives .

Q. What spectroscopic techniques are suitable for probing the electronic environment of the furan ring in this compound?

  • Methodological Answer : UV-Vis spectroscopy (λmax ~270–290 nm for furan π→π* transitions) and FT-IR (C-O-C stretching at ~1250 cm⁻¹) can monitor furan ring stability under varying pH or thermal conditions. Computational studies (DFT) using Gaussian 16 with B3LYP/6-31G* basis sets can further predict electronic properties .

Advanced Research Questions

Q. How does the stereochemistry of the ethyl group in this compound affect its biological activity?

  • Methodological Answer : Enantioselective synthesis via chiral catalysts (e.g., Ru-(S)-BINAP) can produce (R)- and (S)-isomers. Test enantiomers in receptor-binding assays (e.g., GPCRs or monoamine transporters) using radiolabeled ligands (³H or ¹²⁵I). For example, a 2024 study showed (R)-isomers of similar amines exhibited 3-fold higher affinity for serotonin receptors than (S)-isomers .

Q. What strategies mitigate furan ring degradation during catalytic hydrogenation in amine synthesis?

  • Methodological Answer : Partial hydrogenation of the furan ring can be minimized by:

  • Using mild hydrogen pressures (<20 bar) and low temperatures (<80°C).
  • Employing selective catalysts (e.g., Pd/C instead of Ru/C) or solvent systems (e.g., ethanol/water mixtures) to stabilize the furan moiety.
  • Monitoring reaction progress via in-situ FT-IR to halt hydrogenation at the amine stage .

Q. How can computational modeling predict the interaction of this compound with enzyme active sites?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) using enzyme structures (e.g., cytochrome P450 or MAO-A from PDB). Key parameters:

  • Docking score : ≤−7.0 kcal/mol suggests strong binding.
  • Binding poses : Furan oxygen may form hydrogen bonds with catalytic residues (e.g., Tyr435 in MAO-A).
  • Validate predictions with in vitro enzyme inhibition assays (IC₅₀ < 10 µM indicates high potency) .

Q. What experimental approaches resolve contradictory data in structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer : Contradictions (e.g., varying IC₅₀ values across studies) can arise from assay conditions. Standardize protocols:

  • Use identical cell lines (e.g., HEK293 for receptor studies) and buffer systems (pH 7.4 PBS).
  • Apply statistical tools (ANOVA with post-hoc Tukey test) to compare datasets.
  • Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.